1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine
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Overview
Description
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. This compound features a methoxyphenyl group attached to a pyrazole ring, which is further connected to a methylmethanamine moiety. The unique structure of this compound makes it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be substituted with a methoxyphenyl group.
Attachment of the Methylmethanamine Group: The synthesized pyrazole is then reacted with N-methylmethanamine under suitable conditions to form the final compound.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Chemical Reactions Analysis
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing the pyrazole ring or other functional groups.
Substitution: The methoxy group on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include halides and strong bases.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine involves its interaction with specific molecular targets. The pyrazole ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The methoxyphenyl group may enhance the compound’s binding affinity and specificity, while the methylmethanamine moiety can influence its solubility and bioavailability.
Comparison with Similar Compounds
1-[3-(3-Methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine can be compared with other similar compounds, such as:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound features a triazole ring instead of a pyrazole ring and has additional methoxy groups, which may alter its chemical and biological properties.
Quinolinyl-pyrazoles: These compounds contain a quinoline moiety attached to the pyrazole ring, offering different pharmacological profiles and applications.
Properties
IUPAC Name |
1-[3-(3-methoxyphenyl)-1H-pyrazol-5-yl]-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-13-8-10-7-12(15-14-10)9-4-3-5-11(6-9)16-2/h3-7,13H,8H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQJXUWRRNGREMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC(=NN1)C2=CC(=CC=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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